1-(2-Methoxyphenyl)piperazine-2,3-dione
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Overview
Description
1-(2-Methoxyphenyl)piperazine-2,3-dione is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)piperazine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under the catalysis of Yb(OTf)3 in acetonitrile. This reaction is carried out under reflux conditions for 48 hours to obtain the key intermediate, which is then purified by recrystallization . Industrial production methods often involve optimizing reaction conditions to increase yield and reduce by-products. For large-scale production, the intermediate can be directly cast for subsequent reactions without further purification .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Aza-Michael Addition: This reaction involves the addition of amines to α,β-unsaturated carbonyl compounds, which is facilitated by the presence of the piperazine ring.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, Yb(OTf)3 as a catalyst, and reflux conditions for extended periods. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyphenyl)piperazine-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The compound can cross the blood-brain barrier and activate receptors such as the 5HT-1A receptor, which is involved in central antihypertensive activity . This interaction can prevent reflex tachycardia and lower peripheral blood pressure without affecting the heart rate or intracranial pressure .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine-2,3-dione can be compared with other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: This compound is a precursor in the synthesis of this compound and shares similar reactivity but lacks the dione functionality.
Urapidil: A drug used for hypertension that also contains a piperazine ring.
Tröger’s Base Derivatives: These compounds contain cyclic amine structures similar to piperazine and are used in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dione functionality, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-5H,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEOTCYKPUOGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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